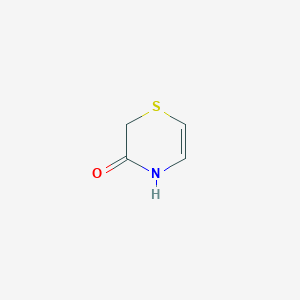

2H-1,4-Thiazin-3(4H)-one

Description

Significance of Sulfur and Nitrogen Heterocycles in Research

Heterocyclic compounds are integral to the chemistry of life, with aromatic heterocycles forming the basis of essential biomolecules like DNA and RNA. nih.gov It is estimated that over two-thirds of all identified chemical compounds are at least partially aromatic, and about half are heterocyclic. nih.gov The inclusion of heteroatoms, such as sulfur and nitrogen, in a cyclic structure induces significant changes in its molecular geometry and electronic distribution compared to their carbocyclic counterparts. nih.govopenmedicinalchemistryjournal.com This is due to the differences in electronegativity and the presence of unshared electron pairs on the heteroatoms. nih.govopenmedicinalchemistryjournal.com

Sulfur and nitrogen-containing heterocycles are particularly noteworthy for their broad spectrum of applications. They are found in numerous pharmaceuticals, agrochemicals, and materials with unique optical and electronic properties. nih.gov The inherent biological activities and distinct structural features of these compounds have made them a focal point of research for decades, leading to the development of novel synthetic methodologies and applications in medicinal chemistry and materials science. nih.govmdpi.com Researchers continue to explore these compounds for their potential in creating new molecular conductors, magnets, and therapeutic agents. nih.govopenmedicinalchemistryjournal.com

Overview of the 2H-1,4-Thiazin-3(4H)-one Structural Motif

The this compound is a six-membered heterocyclic ring containing a sulfur atom, a nitrogen atom, and a carbonyl group. Its fundamental structure consists of a thiazinone ring. The presence of both a hydrogen bond donor (the N-H group) and acceptor (the C=O group) allows for the formation of intermolecular hydrogen bonds, which can influence the compound's solid-state structure and physical properties. nih.gov

The core scaffold of this compound is not planar. The conformation of the six-membered heterocyclic ring can be described by puckering parameters. For instance, in a derivative, the ring adopts a conformation with specific puckering parameters that define its shape. nih.gov The fusion of a benzene (B151609) ring to this scaffold, creating 2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one, introduces further structural complexity and provides a platform for a wide range of chemical modifications. This benzofused derivative has been a particularly fruitful area of research. nih.gov

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₄H₅NOS |

| Molecular Weight | 115.15 g/mol |

| Physical Form | Solid |

| InChI Key | UIRSLBDCOYTZPH-UHFFFAOYSA-N |

| SMILES String | O=C1NC=CSC1 |

Data sourced from Sigma-Aldrich sigmaaldrich.com

Scope and Research Trajectories for this compound and its Derivatives

The this compound scaffold and its derivatives are recognized as "privileged structures" in medicinal chemistry. This term refers to molecular frameworks that can bind to multiple, unrelated biological targets, making them valuable starting points for drug discovery programs. acs.org Consequently, research into these compounds is diverse and expanding.

A significant area of investigation is the synthesis of novel derivatives. nih.gov Researchers have developed various synthetic routes to access a wide array of substituted 2H-1,4-thiazin-3(4H)-ones. These methods often involve the cyclization of precursors like 2-aminothiophenols with various reagents. nih.gov The ability to introduce diversity at multiple points on the scaffold allows for the fine-tuning of its physicochemical and biological properties. acs.org

The biological activities of this compound derivatives are a major focus of current research. Studies have revealed a broad range of pharmacological properties, including:

Anticancer and Antioxidant: Some derivatives have shown dual potential as both anticancer and antioxidant agents. mdpi.com

Enzyme Inhibition: Derivatives have been designed and evaluated as inhibitors of enzymes such as acetylcholinesterase, which is relevant to Alzheimer's disease. mdpi.com

Antimicrobial: The scaffold has been explored for its potential antibacterial and antifungal activities. researchgate.netontosight.ai

Other Therapeutic Areas: Research has also touched upon applications as anti-inflammatory agents, calcium channel antagonists, and antihypertensives. researchgate.netontosight.aiiucr.org

Future research is likely to continue exploring the vast chemical space accessible from the this compound scaffold. The development of more efficient and sustainable synthetic methods, including multicomponent and one-pot reactions, will be crucial. nih.gov Furthermore, in-depth studies into the structure-activity relationships of these compounds will guide the design of more potent and selective therapeutic agents. The versatility of this scaffold ensures its continued importance in the fields of heterocyclic and medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

4H-1,4-thiazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NOS/c6-4-3-7-2-1-5-4/h1-2H,3H2,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIRSLBDCOYTZPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2h 1,4 Thiazin 3 4h One and Its Derivatives

Classical Cyclization Strategies

Classical cyclization strategies remain a cornerstone for the synthesis of 2H-1,4-thiazin-3(4H)-ones. These methods typically involve the reaction of a bifunctional precursor, such as a 2-aminothiophenol derivative, with a suitable electrophilic partner to build the thiazinone ring in a single or stepwise manner.

Reaction of 2-Aminothiophenol Derivatives with Electrophilic Reagents

A prevalent and versatile approach for the synthesis of 2H-1,4-thiazin-3(4H)-one derivatives involves the reaction of 2-aminothiophenol and its substituted analogs with various electrophilic reagents. The nucleophilic nature of both the amino and thiol groups allows for sequential or concerted reactions to form the heterocyclic ring.

The condensation of 2-aminothiophenol with α-halo carbonyl compounds, particularly α-halo esters, is a widely employed method for the synthesis of 2H-1,4-thiazin-3(4H)-ones. The reaction of 2-aminothiophenol with ethyl chloroacetate, for instance, provides a direct route to the parent this compound. Similarly, the use of ethyl 2-bromoalkanoates allows for the introduction of substituents at the 2-position of the thiazinone ring. nih.gov

A series of 2-alkyl/aryl-4H-benzo nih.govijsr.netthiazin-3-ones have been synthesized through the microwave-assisted reaction of 2-aminothiophenol with ethyl-2-bromo-2-alkyl/aryl acetates. omair-a-khan.com This method utilizes 1,8-diazabicyclo-[5.4.0]undec-7-ene (DBU) and N-methylpiperidine as bases. omair-a-khan.com

Table 1: Synthesis of 2-Alkyl/Aryl-4H-benzo nih.govijsr.netthiazin-3-ones via Microwave Irradiation omair-a-khan.com

| R Group | Product |

| Methyl | 2-Methyl-4H-benzo nih.govijsr.netthiazin-3-one |

| Ethyl | 2-Ethyl-4H-benzo nih.govijsr.netthiazin-3-one |

| Phenyl | 2-Phenyl-4H-benzo nih.govijsr.netthiazin-3-one |

The reaction between 2-aminobenzenethioles and 2-chloroacetic acid provides a direct route to 2H-benzo[b] nih.govijsr.netthiazin-3(4H)-one derivatives. nih.gov This method involves the initial S-alkylation of the thiophenol by chloroacetic acid, followed by an intramolecular amide formation through the condensation of the amino group with the carboxylic acid moiety, leading to the cyclized product. This approach is fundamental for accessing the unsubstituted benzothiazinone core.

The reaction of 2-aminobenzenethioles with diethyl 2-bromo-2-methylmalonate offers a pathway to 2H-benzo[b] nih.govijsr.netthiazin-3(4H)-one derivatives with a methyl group and an ethoxycarbonyl group at the 2-position. nih.gov This reaction proceeds through the initial nucleophilic attack of the thiol group on the brominated carbon, followed by an intramolecular cyclization involving the amino group and one of the ester functionalities.

Cyclization of 1,2-Diaryldisulfanes with Alkynedioates

An alternative approach to the 2H-benzo-1,4-thiazin-3(4H)-one scaffold involves the cyclization of 1,2-diaryldisulfanes with dialkyl but-2-ynedioates. nih.gov This method relies on the cleavage of the disulfide bond and subsequent addition to the activated alkyne, followed by an intramolecular cyclization to form the thiazinone ring. This strategy offers a different disconnection approach compared to the 2-aminothiophenol-based methods.

Oxidative Cyclocondensation Approaches

Oxidative cyclocondensation represents another important class of reactions for the synthesis of 1,4-benzothiazine derivatives. cbijournal.com These methods often involve the in situ oxidation of 2-aminothiophenol to form a reactive intermediate, which then undergoes condensation and cyclization with a suitable partner. For instance, the oxidative cyclocondensation of 2-aminothiophenols with 1,3-dicarbonyl compounds, catalyzed by biocatalysts like baker's yeast or under microwave irradiation with basic alumina, has been reported to yield 1,4-benzothiazines. cbijournal.com While these methods primarily lead to 4H-1,4-benzothiazines, modifications in the reaction conditions and choice of starting materials can potentially be adapted to favor the formation of the this compound isomer.

Utilizing 2-Aminobenzenethiols with β-Diketones/β-Ketoesters

A foundational method for constructing the benzothiazine framework involves the reaction of 2-aminobenzenethiols with bifunctional carbonyl compounds like β-diketones or β-ketoesters and their equivalents. One efficient approach involves the microwave-assisted synthesis of 2-alkyl/aryl-4H-benzo chemrxiv.orgrsc.orgthiazin-3-ones. This method utilizes the reaction between a 2-aminothiophenol and an ethyl-2-bromo-2-alkyl/aryl acetate (B1210297) in the presence of a base combination of 1,8-diazabicyclo-[5.4.0]undec-7-ene (DBU) and N-methylpiperidine. This one-pot synthesis under microwave irradiation provides a rapid and regioselective route to the desired products.

Another established route is the reaction of 2-aminobenzenethiols with α-halo esters, such as ethyl 2-bromoalkanoates, which serve as synthetic equivalents of β-ketoesters in this context. This reaction directly leads to the formation of 2H-benzo[b] chemrxiv.orgrsc.orgthiazin-3(4H)-one derivatives acs.org. The process involves the initial S-alkylation of the thiophenol followed by an intramolecular cyclization via amidation to form the six-membered thiazinone ring.

| Reactant 1 | Reactant 2 | Conditions | Product | Ref. |

| 2-Aminothiophenol | Ethyl-2-bromo-2-alkyl/aryl acetate | Microwave, DBU, N-methylpiperidine | 2-Alkyl/aryl-4H-benzo chemrxiv.orgrsc.orgthiazin-3-one | |

| 2-Aminobenzenethiol | Ethyl 2-bromoalkanoates | N/A | 2H-Benzo[b] chemrxiv.orgrsc.orgthiazin-3(4H)-one derivative | acs.org |

Copper-Catalyzed Intramolecular Amination of Aryl Bromides

Copper-catalyzed cross-coupling reactions are powerful tools for the formation of C-N bonds, and this methodology has been applied to the synthesis of the benzothiazine ring system. Specifically, the intramolecular amination of aryl bromides provides a pathway to N-substituted benzo-1,4-thiazine derivatives. While direct synthesis of the 3-oxo derivative via this exact route is less commonly detailed, the synthesis of N-substituted benzo-1,4-thiazine-2-carboxylates has been successfully achieved through a copper-catalyzed intramolecular C-N coupling of an appropriate aryl bromide precursor acs.orgchemrxiv.org. This reaction highlights the utility of copper catalysis in the crucial ring-closing step to form the heterocyclic core. The general strategy involves a precursor molecule containing both an N-H group and an o-bromoaryl group, which upon treatment with a copper catalyst, undergoes intramolecular cyclization to yield the benzothiazine product.

Advanced and Catalytic Synthetic Routes

Copper-Catalyzed Cascade Synthesis

A highly efficient one-pot, copper-catalyzed cascade method has been developed for the synthesis of 2H-benzo[b] chemrxiv.orgrsc.orgthiazin-3(4H)-ones. This approach utilizes readily available 2-halo-N-(2-halophenyl)-acetamides and thioacetic acid (AcSH) as the sulfur source chemrxiv.orgrsc.orgnih.gov. The reaction proceeds through a domino sequence involving an initial SN2 reaction, followed by deacetylation, and culminating in an intramolecular copper-catalyzed C-S coupling reaction rsc.orgnih.gov. This methodology is notable for its operational simplicity and the ability to generate molecular diversity at three different positions on the final scaffold chemrxiv.orgrsc.orgnih.gov. The optimization of this reaction has identified CuI as an effective catalyst, often used in conjunction with a ligand and a base like cesium carbonate in a solvent such as dioxane rsc.org.

Proposed Mechanism:

SN2 Reaction: The sulfur of thioacetic acid displaces the halide on the acetamide side chain.

Deacetylation: The acetyl group is removed to reveal a free thiol.

Intramolecular C-S Coupling: The copper catalyst facilitates the intramolecular coupling between the thiol and the aryl halide to form the thiazinone ring.

| Starting Material | Reagent | Catalyst | Product | Ref. |

| 2-Halo-N-(2-halophenyl)-acetamide | AcSH | CuI | 2H-Benzo[b] chemrxiv.orgrsc.orgthiazin-3(4H)-one | chemrxiv.orgrsc.orgnih.gov |

TFA-Catalyzed Umpolung Strategy with 2-Aminothiophenols

An innovative approach to 2H-benzo-1,4-thiazine derivatives involves a trifluoroacetic acid (TFA)-catalyzed umpolung strategy. This method utilizes 2-aminothiophenols and introduces a reversal of polarity at a key reactive center to achieve the desired bond formation acs.orgchemrxiv.org. In the presence of a strong acid catalyst like TFA, α,α'-enolizable ketones can be stereoselectively functionalized with 2-aminothiophenols chemrxiv.org. While this specific citation leads to spirobis(1,4-benzothiazine) derivatives, the underlying umpolung principle represents an advanced strategy for constructing the benzothiazine core from 2-aminothiophenol precursors acs.orgchemrxiv.orgchemrxiv.org. This method offers a pathway to complex benzothiazine structures by manipulating the electronic nature of the reacting species.

Palladium-Catalyzed Directed C–H Activation for Functionalization

Palladium-catalyzed C-H activation is a powerful and modern tool for the direct functionalization of heterocyclic compounds, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. This strategy typically employs a directing group within the substrate to guide the palladium catalyst to a specific C-H bond for cleavage and subsequent bond formation nih.gov.

While specific examples of palladium-catalyzed C-H activation being applied directly to the this compound scaffold are not prominently featured in the reviewed literature, this methodology has been successfully used for the functionalization of structurally related heterocycles, such as benzothiazoles chemrxiv.orgrsc.orgchemrxiv.orgrsc.org. For instance, the direct arylation of benzothiazole (B30560) at the C2 position has been achieved at room temperature using a palladium catalyst promoted by silver salts and hexafluoroisopropanol (HFIP) as the solvent chemrxiv.orgchemrxiv.orgrsc.org. These examples demonstrate the potential of directed C-H functionalization as a future avenue for the late-stage modification of the this compound core, potentially using the endocyclic nitrogen or the carbonyl group to direct the catalyst.

| Heterocycle | Coupling Partner | Catalyst System | Key Feature | Ref. |

| Benzothiazole | Iodo(hetero)arenes | Pd(OAc)₂, Ag₂O, HFIP | Room temperature C-H functionalization | chemrxiv.orgchemrxiv.orgrsc.org |

| Benzothiazole | Thiophenes/Thiazoles | Palladium catalyst | Oxidative C-H/C-H cross-coupling | rsc.org |

Visible-Light-Mediated One-Pot, Three-Component Procedures

The use of visible light as a renewable energy source for promoting chemical reactions has gained significant traction in recent years. Photocatalysis offers mild and environmentally friendly conditions for the synthesis of complex molecules. In the context of benzothiazine synthesis, a highly efficient visible-light-mediated one-pot, three-component procedure has been explored for the preparation of 3-aryl-4H-benzo-1,4-thiazin-2-amines chemrxiv.org. Although this specific reaction yields a different isomer of the benzothiazine core, it showcases the feasibility of using visible light to construct the heterocyclic ring system from simple precursors. Such methods often proceed via radical pathways, initiated by a photocatalyst that absorbs visible light, to enable the formation of key C-S and C-N bonds under metal-free conditions. The development of a visible-light-mediated route to this compound represents a promising future direction in the sustainable synthesis of this important scaffold.

Multi-Step Synthesis from Precursors

Complex heterocyclic structures like this compound are often built through carefully planned multi-step sequences from readily available starting materials. These methods allow for precise control over the assembly of the target molecule.

Nitro Reduction-Acetylation Strategy

A plausible synthetic pathway to the analogous 2H-benzo[b] wisdomlib.orgresearchgate.netthiazin-3(4H)-one core involves a nitro reduction-acetylation sequence. This strategy is exemplified in the synthesis of the related benzoxazinone structures and can be adapted for their thio-analogs. The process typically begins with a substituted 2-nitrothiophenol.

The key steps are:

Reduction: The nitro group is reduced to a primary amine. A common method for this transformation is the use of tin(II) chloride dihydrate in a strong acidic medium, such as concentrated hydrochloric acid ijsr.net.

Cyclization: The resulting 2-aminothiophenol is then subjected to ring closure. This is achieved by reacting the intermediate with chloroacetyl chloride under basic conditions, leading to the formation of the six-membered thiazinone ring ijsr.net.

This strategy highlights a classic approach where a key functional group transformation (nitro reduction) sets the stage for a subsequent cyclization reaction to build the heterocyclic core.

Assembly from Pyruvic Acid Attached to Amino Acids

A sophisticated linear synthesis approach has been developed for creating benzothiazine-amino acid conjugates, where the thiazinone ring is assembled from a pyruvic acid unit pre-linked to an amino acid beilstein-journals.org. This method is particularly valuable when direct coupling of the pre-formed benzothiazine carboxylic acid with amino acids proves difficult due to the instability of the heterocyclic ring under standard coupling conditions beilstein-journals.org.

The synthesis proceeds through the following sequence beilstein-journals.org:

An amide is formed between pyruvic acid and an amino acid ester.

The α-position of the pyruvic acid moiety is brominated using bromine (Br₂) under acidic conditions.

The resulting α-bromo amide intermediate is then condensed with a 2-aminothiophenol. This final step constructs the 2H-benzo[b] wisdomlib.orgresearchgate.netthiazin-3(4H)-one ring, with the amino acid already incorporated into the structure beilstein-journals.org.

This methodology showcases a strategic assembly where a key building block is first elaborated with a side chain (the amino acid) before the main heterocyclic ring is formed.

Green Chemistry Approaches

In response to the growing need for sustainable chemical processes, several green chemistry approaches have been applied to the synthesis of this compound and its derivatives. These methods aim to reduce waste, minimize energy consumption, and use less hazardous materials.

Microwave Irradiation-Assisted Syntheses

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, and its application to the synthesis of thiazinone derivatives is well-documented researchgate.netresearchgate.netnih.gov. Compared to conventional heating methods, microwave irradiation offers several advantages, including dramatically reduced reaction times, improved reaction yields, and enhanced reproducibility nih.gov.

The synthesis of 2-alkyl/aryl-4H-benzo wisdomlib.orgresearchgate.netthiazin-3-ones, for example, can be achieved through a one-pot reaction between an ethyl-2-bromo-2-alkyl/aryl acetate and a 2-aminothiophenol under microwave irradiation researchgate.net. Reactions that might take several hours using a conventional reflux setup can often be completed in a matter of minutes with microwave heating, making it a highly efficient alternative .

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating | 2-10 hours | Moderate to Good |

Biocatalysis using Whole-Cell Systems (e.g., Baker's Yeast)

The use of whole-cell biocatalysts, such as Baker's yeast (Saccharomyces cerevisiae), represents an environmentally benign approach to organic synthesis eurekaselect.com. Baker's yeast is an inexpensive, readily available, and easy-to-handle source of a wide array of enzymes capable of catalyzing various organic transformations, including condensation and cyclization reactions researchgate.neteurekaselect.com.

An efficient one-pot synthesis of 1,4-benzothiazines has been developed using Baker's yeast as the biocatalyst for the condensation reaction between 2-aminobenzenethiols and 1,3-dicarbonyl compounds researchgate.net. This method avoids the need for harsh chemical catalysts and often proceeds under mild reaction conditions. The effectiveness of this biocatalytic approach can be further enhanced by combining it with other green techniques, such as ultrasonication, which can expedite the reaction rate researchgate.net.

Aqueous Medium Synthesis with Cyclodextrin Catalysis

Performing organic reactions in water is a primary goal of green chemistry, as it eliminates the need for volatile and often toxic organic solvents. Cyclodextrins have been successfully employed as supramolecular catalysts to facilitate organic reactions in aqueous media wisdomlib.orgnih.gov. Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior nih.gov.

In the synthesis of benzothiazine derivatives, β-cyclodextrin can act as a "microreactor" by encapsulating the nonpolar reactant molecules within its cavity, thereby bringing them into close proximity and enhancing their reactivity in water wisdomlib.orgresearchgate.net. This host-guest complex formation allows reactions that would typically require an organic solvent to proceed efficiently in an aqueous environment wisdomlib.org. This technique offers the dual benefits of being environmentally friendly and often simplifying the product work-up procedure.

Heterogeneous Catalysis with Phosphate Fertilizers

The application of readily available and cost-effective materials as catalysts in organic synthesis is a cornerstone of green chemistry. In this context, phosphate fertilizers have emerged as a novel platform for the development of heterogeneous catalysts. While direct application to the synthesis of this compound is an area of ongoing research, a notable study by El Hallaoui et al. demonstrates the potential of this approach through the synthesis of related naphthoxazinone derivatives. researchgate.net

This research showcases the preparation of a new bimetallic phosphate catalyst derived from Triple Super Phosphate (TSP) fertilizer. The catalyst, Al/Ag₃PO₄, was synthesized through a straightforward process involving the modification of TSP with silver sulfate, followed by impregnation with aluminum nitrate. This modified fertilizer was then successfully employed as a heterogeneous catalyst in the one-pot, three-component cyclocondensation of β-naphthol, various aryl aldehydes, and urea to produce 1,2-dihydro-1-phenyl-3H-naphth[1,2-e]- researchgate.netfrontiersin.orgoxazin-3-one derivatives in excellent yields. researchgate.net

The key findings from this study, which could inform the future synthesis of this compound, are summarized below:

Catalyst Characterization: The prepared Al/Ag₃PO₄ catalyst was thoroughly characterized using modern analytical techniques:

X-Ray Diffraction (XRD): To determine the crystalline structure.

Fourier Transform Infrared (FT-IR) Spectroscopy: To identify functional groups.

Energy-Dispersive X-ray Spectrometry (EDX) coupled with Scanning Electron Microscopy (SEM): To analyze the elemental composition and morphology. researchgate.net

Optimization of Reaction Conditions: The efficiency of the catalytic system was optimized by systematically varying several parameters. The model reaction for this optimization was the condensation of β-naphthol, benzaldehyde, and urea.

| Entry | Catalyst Amount (g) | Temperature (°C) | Solvent | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 0.005 | 80 | Ethanol (B145695) | 40 | 75 |

| 2 | 0.01 | 80 | Ethanol | 30 | 94 |

| 3 | 0.015 | 80 | Ethanol | 30 | 94 |

| 4 | 0.01 | 25 | Ethanol | 120 | 40 |

| 5 | 0.01 | 100 | Ethanol | 30 | 94 |

| 6 | 0.01 | 80 | Water | 60 | 70 |

| 7 | 0.01 | 80 | Solvent-free | 20 | 90 |

The results indicated that the optimal conditions involved using 0.01 g of the catalyst at 80°C in ethanol, affording a 94% yield in just 30 minutes. The study highlights a green, efficient, and novel pathway for synthesizing oxazinone derivatives, suggesting a promising avenue for the application of such fertilizer-based catalysts in the synthesis of sulfur-containing analogues like this compound. researchgate.net

Solid-Phase Organic Synthesis (SPOS) Methodologies

Solid-phase organic synthesis (SPOS) has revolutionized the field of medicinal chemistry by enabling the rapid synthesis of large libraries of compounds for biological screening. An efficient solid-phase methodology has been developed for the synthesis of N-acyl and N-sulfonyl substituted 2-aminobenzo[d] researchgate.netfrontiersin.orgthiazine (B8601807) derivatives, a class of compounds structurally related to this compound. researchgate.net

The key to this methodology is the preparation of a backbone amide linker (BAL)-bound 2-aminobenzo[d] researchgate.netfrontiersin.orgthiazine resin. This is achieved through the cyclization reaction between isothiocyanates and a specific resin, BOMBA (4-(4-(bromomethyl)-3-methoxy-phenoxymethyl)-benzamide) resin, under microwave irradiation. researchgate.net

General Procedure:

Loading: The starting material is attached to the solid support (BOMBA resin).

Cyclization: The resin-bound substrate undergoes a cyclization reaction with isothiocyanates, facilitated by microwave irradiation, to form the core 2-aminobenzo[d] researchgate.netfrontiersin.orgthiazine skeleton.

Diversification: The resulting resin-bound intermediate can then undergo substitution reactions with a variety of electrophiles, such as acid halides and sulfonyl halides, to generate a library of N-acyl and N-sulfonyl substituted derivatives. researchgate.net

Cleavage: The final products are cleaved from the resin, typically under acidic conditions.

Chemical Reactivity and Transformations of 2h 1,4 Thiazin 3 4h One Derivatives

Nucleophilic Substitution Reactions

Nucleophilic substitution is a key transformation for the functionalization of 2H-1,4-thiazin-3(4H)-one derivatives. These reactions can occur at various positions, depending on the substrate and reaction conditions.

While direct nucleophilic substitution at a halogenated C2 position of the pre-formed this compound ring is not extensively documented in readily available literature, related substitution reactions on precursors and side-chains are common. For instance, the synthesis of the benzothiazine ring often involves the nucleophilic attack of the sulfur atom from 2-aminothiophenol on the α-carbon of a bromoacetophenone, displacing the bromide. nih.gov

A notable example of nucleophilic substitution on a side-chain involves the reaction of 6-(2-chloroacetyl)-2H-benzo[b] researchgate.netgoogle.comthiazin-3(4H)-one with various nucleophiles. In one study, a series of 5-(R-amino)-1,3,4-thiadiazole-2-sulfanyl derivatives were used as nucleophiles to displace the chlorine atom on the acetyl side-chain. This reaction is typically carried out in acetone with potassium carbonate (K₂CO₃) as a base, proceeding via a standard Sₙ2 mechanism to yield the final products. mdpi.com

Table 1: Nucleophilic Substitution on a 6-(2-chloroacetyl) Derivative mdpi.com

| Substrate | Nucleophile | Conditions | Product |

|---|---|---|---|

| 6-(2-chloroacetyl)-2H-benzo[b] researchgate.netgoogle.comthiazin-3(4H)-one | 5-(R-amino)-1,3,4-thiadiazole-2-thiol | K₂CO₃, Acetone, Reflux | 6-(2-((5-(R-amino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetyl)-2H-benzo[b] researchgate.netgoogle.comthiazin-3(4H)-one |

The aromatic portion of benzothiazinone derivatives can be nitrated, and the resulting nitro group is a versatile handle for further chemical transformations. The most common reaction of the aromatic nitro group is its reduction to an amino group, which serves as a precursor for a wide array of subsequent functionalizations.

While specific examples detailing the reduction of a nitro-2H-1,4-thiazin-3(4H)-one are not prevalent, the reaction is analogous to the well-established reduction of other aromatic nitro compounds. Reagents such as stannous chloride (SnCl₂) in an alcoholic solvent or catalytic hydrogenation are effective for this transformation. For example, the reduction of 4-nitroindazoles using anhydrous SnCl₂ in ethanol (B145695) proceeds efficiently to yield the corresponding 4-aminoindazoles. researchgate.net This method is known for its selectivity and tolerance of other functional groups. acsgcipr.org

Table 2: Representative Reduction of Aromatic Nitro Groups

| General Substrate | Reagent | Typical Product | Reference Example |

|---|---|---|---|

| Aromatic Nitro Compound | SnCl₂ / Alcohol | Aromatic Amine | 4-Nitroindazole → 4-Aminoindazole researchgate.net |

| Aromatic Nitro Compound | H₂, Pd/C | Aromatic Amine | General method for nitroarenes mdpi.com |

Oxidation Reactions

The sulfur atom in the thiazinone ring is susceptible to oxidation, leading to the formation of corresponding sulfoxides and sulfones.

The oxidation of the sulfide linkage in the this compound ring system is a fundamental transformation that yields the corresponding sulfoxides (S-oxides) and sulfones (S,S-dioxides or 1,1-dioxides). The degree of oxidation can be controlled by the choice of oxidant and the stoichiometry of the reagents. derpharmachemica.com

Commonly used oxidizing agents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA). Typically, the use of approximately one equivalent of the oxidant under controlled temperature conditions favors the formation of the sulfoxide. The use of two or more equivalents of the oxidant, often at a slightly elevated temperature, leads to the fully oxidized sulfone. commonorganicchemistry.com The resulting 1,1-dioxide derivatives, such as 4-hydroxy-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxides, are an important class of compounds, particularly in medicinal chemistry. google.com

Table 3: Oxidation of Sulfides to Sulfoxides and Sulfones commonorganicchemistry.comresearchgate.net

| Transformation | Typical Reagent | Stoichiometry (Approx.) | Conditions |

|---|---|---|---|

| Sulfide → Sulfoxide | m-CPBA | ~1 equivalent | 0 °C to room temperature |

| Sulfide → Sulfone | m-CPBA | >2 equivalents | Room temperature to 35 °C |

During the synthesis of benzothiazine derivatives, particularly from 2-aminothiophenol precursors, oxidative dimerization is a frequently observed side reaction or, in some cases, a targeted transformation. nih.gov The thiol group of 2-aminothiophenol can be readily oxidized to form a disulfide-linked dimer (2,2'-disulfanediyldianiline). This dimer can then react with other reagents to form the benzothiazine ring system. nih.gov

In some synthetic procedures, the oxidative dimerization of the benzothiazine product itself has been noted. For example, during the synthesis of 4H-benzo[b] researchgate.netgoogle.comthiazine-3-carboxylic acid derivatives, the formation of the corresponding benzothiazine dimers was also observed. researchgate.net

Reduction Reactions

The reduction of the this compound ring can target the cyclic amide (lactam) functionality. The complete reduction of the amide carbonyl group to a methylene (B1212753) group transforms the thiazinone into a saturated thiazinane derivative. This reaction requires a powerful reducing agent due to the stability of the amide bond.

Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. masterorganicchemistry.com It is a potent source of hydride that effectively reduces amides, including cyclic amides (lactams), to the corresponding amines. libretexts.org The reaction proceeds by converting the C=O group of the lactam into a CH₂ group, yielding a saturated heterocyclic amine. In the case of this compound, this reduction would yield the corresponding 3,4-dihydro-2H-1,4-thiazine. The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). youtube.comyoutube.com

Table 4: General Reduction of Cyclic Amides (Lactams)

| Substrate Functional Group | Reagent | Product Functional Group | Conditions |

|---|---|---|---|

| Lactam (Cyclic Amide) | 1. LiAlH₄ 2. H₂O (workup) | Cyclic Amine | Anhydrous Ether or THF |

Reduction of Nitro Groups to Amines

The reduction of aromatic nitro groups to primary amines is a fundamental transformation in organic synthesis, often employed to introduce a versatile amino group onto an aromatic ring for further derivatization. In the context of this compound derivatives, particularly those featuring a nitro-substituted benzofused ring, this reaction is crucial for creating precursors to more complex molecules. Aromatic amines are key intermediates in the production of dyes, pharmaceuticals, and other industrially significant chemicals. jsynthchem.com

The conversion of a nitroarene to an aniline is a well-established process with numerous available methodologies. wikipedia.org These methods are highly applicable to nitro-substituted 2H-benzo[b] wikipedia.orgnih.govthiazin-3(4H)-ones. The choice of reducing agent is critical to ensure chemoselectivity, preserving other functional groups within the molecule, such as the lactam carbonyl and the thioether linkage. unimi.it

Common and effective methods for this transformation include:

Catalytic Hydrogenation: This is a widely used industrial method. Catalysts such as Palladium-on-carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney nickel are employed in the presence of hydrogen gas. wikipedia.orgunimi.it This method is often clean and efficient.

Metal-Acid Systems: A classic approach involves the use of a metal, such as iron, tin, or zinc, in an acidic medium (e.g., HCl or acetic acid). wikipedia.org The reaction of iron in acidic media is a frequently used protocol. wikipedia.org

Transfer Hydrogenation: Formic acid or ammonium formate can be used as a hydrogen source in the presence of a catalyst like Pd/C, which can be a milder alternative to using hydrogen gas. wikipedia.org

Hydride Reagents: While powerful reducing agents like lithium aluminum hydride can reduce nitro groups, they often lack selectivity and may affect other functional groups like the carbonyl in the thiazine (B8601807) ring. wikipedia.org However, sodium borohydride (NaBH₄), typically unreactive toward nitro groups, can be activated with transition metal complexes, such as Ni(PPh₃)₄, to achieve the desired reduction under mild conditions. jsynthchem.com

The general scheme for the reduction of a nitro-substituted benzothiazinone is presented below.

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/System | Conditions | Selectivity |

|---|---|---|

| H₂, Pd/C | Pressurized H₂ gas, various solvents | Good, but may reduce other sensitive groups |

| Fe, HCl/CH₃COOH | Refluxing acid | Good, widely used industrially |

| SnCl₂, HCl | Acidic conditions | Effective, common lab-scale method |

This reduction yields the corresponding amino-2H-benzo[b] wikipedia.orgnih.govthiazin-3(4H)-one, a valuable building block for further functionalization, such as acylation or diazotization reactions.

Reduction of the Thiazine Ring System

The core structure of this compound is a partially saturated heterocyclic system. The reduction of the thiazine ring itself is not a commonly reported transformation, as the endocyclic double bond is part of a stable vinylogous amide/thioester system. Complete saturation of the ring would require harsh reaction conditions that could potentially cleave the lactam or thioether bonds. However, related 3,4-dihydro-2H-benzo-1,4-thiazine derivatives, which are a more reduced form of the benzothiazine scaffold, have been successfully prepared through various synthetic protocols, indicating that the fully saturated ring system is stable. beilstein-journals.org The reduction of the carbonyl group at the C-3 position to a methylene group would fundamentally alter the core structure and is a challenging transformation that typically requires powerful reducing agents like lithium aluminum hydride, which may lack selectivity.

Electrophilic Substitution on Aromatic Moieties

For derivatives such as 2H-benzo[b] wikipedia.orgnih.govthiazin-3(4H)-one, the fused benzene (B151609) ring is susceptible to electrophilic aromatic substitution. The outcome of such reactions is directed by the combined electronic effects of the amide and thioether groups of the heterocyclic ring.

The nitrogen atom (N-4) is part of an amide linkage, which significantly delocalizes its lone pair into the adjacent carbonyl group. This reduces its ability to activate the aromatic ring, making it a weak activator or even a deactivator compared to a simple amine. It primarily directs incoming electrophiles to the para position (position 7).

The sulfur atom (S-1) acts as a weak activating group and is an ortho, para-director. Its directing influence would be towards positions 6 and 8.

Alkylation and Acylation Reactions

N-Alkylation and N-Acylation

The nitrogen atom at the N-4 position of the this compound ring is a secondary amine within a lactam structure. The presence of the adjacent carbonyl group makes the N-H proton acidic enough to be removed by a suitable base, allowing for subsequent N-alkylation or N-acylation.

Research has demonstrated the successful N-alkylation of 2H-1,4-benzothiazin-3-one derivatives. For instance, 4-octyl-2H-1,4-benzothiazin-3-ones have been synthesized via N-alkylation using phase transfer catalysis conditions. nih.govresearchgate.net This method often involves a base such as sodium hydroxide or potassium carbonate in a solvent like toluene, with a phase transfer catalyst like tetrabutylammonium bromide to facilitate the reaction between the deprotonated nitrogen and an alkyl halide. researchgate.net

N-acylation can be achieved by reacting the N-H group with acylating agents like acid chlorides or anhydrides under basic conditions. This transformation introduces an acyl group onto the nitrogen, forming an imide structure. Such reactions are fundamental in modifying the electronic and steric properties of the molecule. researchgate.net

Table 2: N-Alkylation of a 2H-1,4-Benzothiazin-3-one Derivative

| Substrate | Reagent | Base/Catalyst | Solvent | Product |

|---|

Data synthesized from descriptions in Guarda et al. (2003). researchgate.netresearchgate.net

C-Alkylation

C-alkylation of this compound would most plausibly occur at the C-2 position. The methylene protons at C-2 are activated by both the adjacent carbonyl group (C-3) and the sulfur atom (S-1), making them acidic. Treatment with a strong base could generate a carbanion or enolate at this position, which could then act as a nucleophile to attack an alkyl halide. While this reaction is mechanistically feasible, it is less commonly reported in the literature compared to N-alkylation. The choice of base and reaction conditions would be critical to favor C-alkylation over the competing N-alkylation.

Condensation Reactions with Carbonyl Compounds

The activated methylene group at the C-2 position of the this compound ring is a prime site for condensation reactions with aldehydes and ketones. This type of reaction, often a Knoevenagel-type condensation, typically occurs under basic catalysis. The base abstracts a proton from the C-2 carbon to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. A subsequent dehydration step yields an α,β-unsaturated system, resulting in a 2-alkylidene or 2-arylidene-2H-1,4-thiazin-3(4H)-one derivative.

These condensation reactions are a powerful tool for introducing diverse substituents at the C-2 position, significantly expanding the structural variety of accessible derivatives. The resulting exocyclic double bond can also serve as a handle for further chemical transformations. While specific examples directly involving this compound are not extensively detailed in the provided search context, the reaction is analogous to well-known condensations of other heterocyclic systems containing an active methylene group flanked by heteroatoms or carbonyls. researchgate.netmdpi.com

Halogenation of the Thiazine Ring (e.g., Chlorination, Bromination, Fluorination)

Direct halogenation of the parent this compound ring is not extensively documented in the scientific literature. However, the reactivity of the molecule suggests several potential outcomes for such reactions. The heterocyclic ring possesses an electron-rich carbon-carbon double bond (C5=C6) as part of an enamine-like system, which is typically susceptible to electrophilic attack.

Research on the closely related benzo-fused analogue, 2H-1,4-benzothiazin-3(4H)-one, provides insight into the potential regioselectivity of halogenation. Studies have described conditions for the bromination of the benzoxazinone and benzothiazinone ring systems, where electrophilic substitution occurs on the aromatic ring. researchgate.net For instance, bromination of (2H)-1,4-benzoxazin-3(4H)-one with bromine in glacial acetic acid leads to substitution at the C-6 and subsequently at the C-7 positions. researchgate.net

While this applies to the fused benzene ring, for the non-fused this compound, electrophilic addition across the C5=C6 double bond would be the expected pathway. Reagents like N-bromosuccinimide (NBS) or sulfuryl chloride could potentially be used for bromination and chlorination, respectively. The reaction conditions would likely need to be carefully controlled to avoid oxidation of the sulfur atom. Bromination of precursors to benzo-1,4-thiazines at the α-position to a carbonyl group has also been reported, indicating another possible site of reactivity in certain derivatives. nih.gov

Table 1: Potential Halogenation Reactions of the Thiazine Ring

| Reaction Type | Reagent | Potential Site of Reaction | Expected Product Type | Reference Analogy |

|---|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | C5=C6 double bond | Dibromo-tetrahydrothiazinone | General reactivity of enamines |

| Chlorination | Sulfuryl chloride (SO2Cl2) | C5=C6 double bond | Dichloro-tetrahydrothiazinone | General reactivity of enamines |

| Bromination (on Benzo-analogue) | Bromine (Br2) in Acetic Acid | C6 and C7 of the benzene ring | 6-Bromo and 6,7-Dibromo-2H-1,4-benzothiazin-3(4H)-one | researchgate.net |

Derivatization at the Carbonyl Group (e.g., Conversion to 3(4H)-Thiones)

The carbonyl group of the lactam function in this compound is a key site for derivatization. A significant transformation is its conversion into a thiocarbonyl group (C=S), yielding the corresponding 2H-1,4-thiazin-3(4H)-thione. This thionation is most commonly achieved using Lawesson's Reagent (LR), a well-established and efficient thionating agent for a variety of carbonyl compounds, including amides and lactams. mdpi.com

The reaction typically involves heating the thiazinone with Lawesson's Reagent in an anhydrous, high-boiling solvent such as toluene or xylene. The mechanism involves a [2+2] cycloaddition of the carbonyl with the reactive dithiophosphine ylide monomer of LR, forming a four-membered oxathiaphosphetane intermediate. This intermediate then undergoes cycloreversion to yield the desired thione and a stable phosphine oxide byproduct. The conversion of amides and lactams is generally faster than that of esters. nih.gov Related phosphorus-based reagents like phosphorus pentasulfide (P₄S₁₀) can also be employed for similar transformations. researchgate.net

1,3-Dipolar Cycloaddition Reactions (e.g., Huisgen Cycloaddition, Click Chemistry)

The this compound ring system possesses features that make it a potential participant in 1,3-dipolar cycloaddition reactions, a powerful class of reactions for constructing five-membered heterocyclic rings. organic-chemistry.orgnih.gov In these reactions, a 1,3-dipole reacts with a "dipolarophile" containing a double or triple bond. nih.gov

The C5=C6 double bond of the thiazinone ring, being part of an enamine-like system, is electron-rich. According to Frontier Molecular Orbital (FMO) theory, this makes it a suitable dipolarophile for reactions with electron-deficient 1,3-dipoles, such as nitrile oxides, nitrile imines, or azides, in a classic Huisgen cycloaddition. nih.gov This would lead to the formation of novel, fused heterocyclic systems.

Furthermore, the thiazinone scaffold can be adapted for use in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry." nih.gov To achieve this, the thiazinone core would first need to be functionalized with either a terminal alkyne or an azide (B81097) group. Synthetic routes to introduce such functionalities onto heterocyclic cores are well-established. For example, alkylation of the ring nitrogen or substitution at other positions on the ring with a moiety containing an azide or alkyne would produce a derivative ready for a click reaction. This derivatized thiazinone could then be "clicked" with a complementary azide- or alkyne-containing molecule to form a 1,2,3-triazole-linked conjugate, a strategy widely used in medicinal chemistry and materials science.

Table 3: Potential 1,3-Dipolar Cycloaddition Reactions

| Reaction Type | Thiazinone Role | Required Modification | Reactant Partner | Product | Reference Principle |

|---|---|---|---|---|---|

| Huisgen Cycloaddition | Dipolarophile | None (uses C5=C6 bond) | 1,3-Dipole (e.g., Phenyl azide) | Fused triazoline-thiazinone system | organic-chemistry.org |

| Click Chemistry (CuAAC) | Alkyne Component | Derivatization with a terminal alkyne group | Organic Azide (R-N3) | 1,4-Disubstituted 1,2,3-triazole conjugate | nih.gov |

| Click Chemistry (CuAAC) | Azide Component | Derivatization with an azide group | Terminal Alkyne (R-C≡CH) | 1,4-Disubstituted 1,2,3-triazole conjugate | nih.gov |

Structural Diversity and Derivatives of 2h 1,4 Thiazin 3 4h One

Fused Ring Systems: 2H-Benzo[b]researchgate.netnih.govthiazin-3(4H)-one and its Isomers

The fusion of a benzene (B151609) ring to the 2H-1,4-thiazin-3(4H)-one core results in the formation of 2H-benzo[b] researchgate.netnih.govthiazin-3(4H)-one. This bicyclic system is a prominent scaffold in the development of various biologically active compounds. researchgate.netnih.gov The arrangement of the heteroatoms (sulfur and nitrogen) and the carbonyl group within the thiazine (B8601807) ring gives rise to several structural isomers, each with distinct chemical properties.

Benzothiazine, the parent heterocyclic system, consists of a benzene ring fused to a six-membered thiazine ring. wikipedia.org Isomerism in benzothiazinones is determined by the relative positions of the nitrogen and sulfur atoms and the double bond within the heterocyclic ring. The most common isomers include the 1,4- and 2,1-benzothiazines. wikipedia.org For instance, 2H-benzo[b] researchgate.netnih.govthiazin-3(4H)-one 1,1-dioxide is a derivative where the sulfur atom is oxidized. cymitquimica.com The nomenclature specifies the position of the double bond and the saturated carbon, with the 2H- and 4H-isomers being two possibilities for the 1,4-benzothiazine system. wikipedia.org

| Isomer Name | Core Structure | Key Features |

| 2H-1,4-Benzothiazine | Benzene ring fused to a 1,4-thiazine ring | Nitrogen at position 4, Sulfur at position 1. |

| 4H-1,4-Benzothiazine | Benzene ring fused to a 1,4-thiazine ring | Tautomeric isomer of the 2H-1,4-benzothiazine. wikipedia.org |

| 2,1-Benzothiazine | Benzene ring fused to a 2,1-thiazine ring | Nitrogen at position 1, Sulfur at position 2. First reported in the 1960s. wikipedia.org |

| 1,3-Benzothiazine | Benzene ring fused to a 1,3-thiazine ring | Nitrogen at position 3, Sulfur at position 1. easpublisher.com |

Substituent Effects on Reactivity and Biological Activity

The introduction of various substituents onto the 2H-benzo[b] researchgate.netnih.govthiazin-3(4H)-one scaffold profoundly influences its reactivity and biological profile. The nature and position of these functional groups can alter the molecule's electronic distribution, steric properties, and potential for intermolecular interactions, thereby fine-tuning its activity.

Alkyl and Aryl Substituted Derivatives

Substitution with alkyl and aryl groups at different positions of the benzothiazinone ring has been a common strategy to generate derivatives with diverse biological activities. researchgate.netbeilstein-journals.org For example, the synthesis of 4-octyl-2H-1,4-benzothiazine-3-one was reported to exhibit antibacterial activity. researchgate.net Further modifications, such as the introduction of alkylacylamino groups at the 6-position, have also been explored. researchgate.net

Derivatives with (4-phenyl-1-piperazinyl)alkyl moieties at the 2-position have been synthesized and evaluated for their pharmacological effects. nih.gov These compounds, which combine alkyl and aryl features, have shown moderate to potent calmodulin antagonistic activity. nih.gov

| Derivative Class | Example Compound | Observed Biological Activity | Reference |

| N-Alkyl | 4-Octyl-2H-1,4-benzothiazine-3-one | Antibacterial | researchgate.net |

| C-Alkyl/Aryl | 2-[3-(4-(4-fluorophenyl)-1-piperazinyl]propyl]-2H-1,4-benzothiazin-3(4H)-one | Potent antihypertensive effects, Calmodulin antagonism | nih.gov |

| C-Aryl | 3-Aryl-4H-benzo[b] researchgate.netnih.govthiazine derivatives | General biological properties | nih.gov |

| N-Alkyl Acetate (B1210297) | Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate | Studied for stimulant and antidepressant activity | nih.gov |

Halogenated Derivatives

The incorporation of halogen atoms, such as fluorine and bromine, is a widely used technique in medicinal chemistry to enhance biological activity. In the context of benzothiazinones, halogenation has led to compounds with significant pharmacological potential. For instance, a derivative featuring a fluorophenyl group, 2-[3-(4-(4-fluorophenyl)-1-piperazinyl]propyl]-2H-1,4-benzothiazin-3(4H)-one, was identified as a potent antihypertensive agent. nih.gov The fluorine atom in this structure is crucial for its activity. Additionally, related structures like 7-bromo-3,4-dihydro-2H-benzo[b] researchgate.netnih.govthiazine have been synthesized, indicating the chemical tractability of introducing bromine onto the benzene ring of the scaffold. vibrantpharma.com

Nitro-Substituted Benzothiazine-3(4H)-ones

Nitro groups can serve as important synthetic handles and can also influence the electronic properties and biological activity of a molecule. The synthesis of nitro-substituted benzothiazines often involves starting materials like 2-chloro-5-nitroaniline, which is converted to a nitro-substituted aminothiophenol before cyclization. researchgate.net Specific examples of related nitro-substituted compounds include 2-methyl-6-nitro-3,4-dihydro-2H-benzo[b] researchgate.netnih.govthiazine and 2,2-dimethyl-7-nitro-3,4-dihydro-2H-benzo[b] researchgate.netnih.govthiazine. vibrantpharma.com These examples demonstrate that the benzothiazine core can be readily functionalized with nitro groups at various positions on the aromatic ring.

Acetyl-Substituted Derivatives

Acetyl substitution provides a key functional group for further derivatization and interaction with biological targets. A notable example is 6-(2-chloroacetyl)-2H-benzo[b] researchgate.netnih.govthiazin-3(4H)-one, which has been utilized as a pivotal intermediate. nih.gov This compound was reacted with various substituted 1,3,4-thiadiazole (B1197879) derivatives to produce a series of hybrid molecules. nih.gov These final compounds were designed and evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.govmdpi.com The study found that several of these acetyl-benzothiazinone derivatives displayed significant inhibitory activity against AChE. nih.govanadolu.edu.tr Another related compound is methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate, where an acetate group is attached to the nitrogen atom of the thiazine ring. nih.gov

| Compound ID | Substituent on Thiadiazole Ring | AChE Inhibition (IC₅₀) | Reference |

| 3i | 4-fluorophenyl | 0.027 µM | nih.gov |

| 3j | 4-chlorophenyl | 0.025 µM | nih.gov |

Heterocyclic Ring Fusions

Triazolothiadiazine Derivatives

The fusion of a triazole ring with a thiadiazine moiety, attached to the 2H-1,4-benzothiazin-3(4H)-one core, has yielded novel heterocyclic systems. A series of nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govnih.govthiadiazine derivatives have been synthesized from 4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one. derpharmachemica.com These compounds represent a significant area of research due to their diverse biological activities. mdpi.com

The synthesis of triazolothiadiazines can be achieved through various pathways. One common method involves the reaction of 4-amino-3-substituted-1,2,4-triazole-5-thiones with phenacyl bromides in anhydrous ethanol (B145695) under reflux. biointerfaceresearch.com Another approach involves treating 4-amino-5-mercapto-3-substituted-1,2,4-triazoles with 3-aryl-1-(2,4-dichloro-5-fluorophenyl)-2-bromo-2-propen-1-one. biointerfaceresearch.com The key intermediate, 4-amino-5-naphtho[2,1-b]furan-2-yl-4H-1,2,4-triazole-3-thiol, can be reacted with chloroacetic acid and sodium acetate in ethanol to furnish a 5H- nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govnih.govthiadiazin-6(7H)-one derivative.

These derivatives have been screened for a range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. mdpi.combiointerfaceresearch.com For instance, certain synthesized triazolothiadiazines have shown notable antibacterial activity against strains like S. aureus, P. aeruginosa, and E. coli. biointerfaceresearch.com

| Compound Class | Starting Material | Key Reaction | Biological Activity |

| nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govnih.govthiadiazines | 4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one | Cyclization with reagents like phenacyl bromides | Antibacterial, Antifungal, Anticancer, Anti-inflammatory |

| 7-arylidene-6-(2,4-dichloro-5-fluorophenyl)-3-substituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines | 4-amino-5-mercapto-3-substituted-1,2,4-triazoles and an appropriate bromo-propen-1-one | Condensation | Antibacterial, Anticancer |

| 3-nitronaphtho[2,1-b]furan-2-yl-5H- nih.govnih.govnih.govtriazolo [3,4-b] nih.govnih.govnih.govthiadizin-6(7H)–one | 3-nitro-4-amino-5-naphtho[2,1-b]furan-2-y1-4H-1,2,4-triazole-3-thiol | Reaction with chloroacetic acid | Analgesic |

Thiadiazole Hybrid Compounds

Hybrid molecules incorporating a 1,3,4-thiadiazole ring with the 2H-benzo[b] nih.govnih.govthiazin-3(4H)-one scaffold have been designed and synthesized as potential therapeutic agents. mdpi.com The 1,3,4-thiadiazole moiety is a well-known pharmacophore present in numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.gov

The synthesis of these hybrid compounds often involves the cyclization of thiosemicarbazone precursors. arabjchem.org A general route to 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of appropriate linear organic derivatives. nih.gov In a specific study, a series of thiadiazole hybrid compounds with benzothiazine derivatives were developed and evaluated as acetylcholinesterase (AChE) inhibitors. The biological evaluation of these compounds showed significant inhibitory activity against AChE. For example, compounds 3i and 3j from the study exhibited IC50 values of 0.027 µM and 0.025 µM against AChE, respectively, which are comparable to the reference drug donepezil (B133215) (IC50 = 0.021 µM). mdpi.com

Docking simulations revealed that these potent compounds interacted with the active site of the enzyme in a manner similar to donepezil. Furthermore, these compounds showed promising antioxidant effects and in vitro blood-brain barrier permeability, suggesting their potential for further development. mdpi.com

| Compound ID | AChE IC50 (µM) | Antioxidant Activity | Blood-Brain Barrier Permeability |

| 3i | 0.027 | High | Promising |

| 3j | 0.025 | High | Promising |

| Donepezil (Reference) | 0.021 | N/A | N/A |

1,2,3-Triazole-Containing Benzothiazine Derivatives

The molecular hybridization of a 1,2,3-triazole ring with a benzothiazole (B30560) or benzothiazine scaffold has been a fruitful strategy in medicinal chemistry. nih.govnih.gov The 1,2,3-triazole ring can be readily synthesized via the 1,3-dipolar cycloaddition reaction between an azide (B81097) and a terminal alkyne, a reaction often referred to as "click chemistry". nih.gov This approach allows for the creation of a diverse library of compounds.

A series of novel 1,2,3-triazole benzothiazole derivatives were designed and synthesized as tubulin polymerization inhibitors. nih.gov These compounds were evaluated for their antiproliferative activities against various cancer cell lines. Among the synthesized compounds, compound K18 demonstrated the most potent proliferation inhibitory activity, particularly against esophageal cancer cells Kyse30 and EC-109, with IC50 values of 0.042 and 0.038 µM, respectively. nih.gov

Further studies revealed that compound K18 effectively inhibited tubulin polymerization with an IC50 value of 0.446 µM. This inhibition of tubulin polymerization disrupts the formation of filamentous microtubules, leading to G2/M phase arrest and apoptosis in cancer cells. nih.gov

Isoxazoline (B3343090) Derivatives

Isoxazolines are five-membered heterocyclic compounds containing nitrogen and oxygen atoms that have garnered attention in medicinal chemistry for their diverse biological activities. nih.gov The synthesis of isoxazoline derivatives is commonly achieved through the 1,3-dipolar cycloaddition of nitrile oxides to alkenes. nih.gov

While direct synthesis of isoxazoline derivatives from a this compound core is not extensively detailed in the provided context, the principles of their synthesis can be applied. For instance, a nitrile oxide precursor could be attached to the thiazinone scaffold, which would then undergo cycloaddition with an appropriate alkene.

Research on various isoxazoline derivatives has demonstrated their potential as antimicrobial and antioxidant agents. nih.gov For example, a series of trans-3-(2,4,6-trimethoxyphenyl)-4,5-dihydroisoxazolo derivatives were synthesized and evaluated. One compound, a thiosemicarbazide (B42300) derivative, showed activity against several bacterial species, including Micrococcus luteus and Staphylococcus aureus, and also exhibited higher antioxidant activity in DPPH and ABTS assays. nih.gov

Schiff and Mannich Base Derivatives

Schiff bases, characterized by the azomethine group (-C=N-), and Mannich bases, which are β-amino-ketone derivatives, are important classes of compounds in medicinal chemistry. semanticscholar.orgnih.gov The synthesis of Schiff bases typically involves the condensation of a primary amine with an aldehyde or ketone. semanticscholar.org Mannich bases are formed in the Mannich reaction, which involves the aminoalkylation of an acidic proton located in a carbonyl compound with formaldehyde (B43269) and a primary or secondary amine. nih.gov

Derivatives of 2H-1,4-benzothiazin-3(4H)-one have been utilized as scaffolds for the synthesis of novel Schiff and Mannich bases. Specifically, 4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl) methyl]-2H-1,4-benzothiazin-3(4H)-one has been used to prepare Schiff and Mannich base derivatives that were evaluated for their anti-inflammatory and analgesic activities. cbijournal.com

In other studies, various Mannich bases derived from heterocyclic systems like isatin (B1672199) have shown significant biological potential, including antibacterial and antifungal activities. nih.govijpsonline.comresearchgate.net For example, Mannich bases of isatin with morpholine (B109124) and dimethylamine (B145610) were found to be generally more active than other derivatives against various fungi. ijpsonline.com

Sulfone and Ribofuranoside Derivatives

The structural modification of 4H-1,4-benzothiazines through oxidation to form sulfones or through glycosylation to yield ribofuranosides has been explored to generate new bioactive compounds. nih.goveurjchem.com

Sulfone Derivatives: The oxidation of the sulfur atom in the 4H-1,4-benzothiazine ring to a sulfone group can be achieved using oxidizing agents such as 30% hydrogen peroxide in glacial acetic acid. nih.govresearchgate.net This modification alters the electronic and steric properties of the molecule, which can influence its biological activity.

Ribofuranoside Derivatives: The synthesis of N-ribofuranosides involves the reaction of the parent benzothiazine with a protected sugar, such as β-D-ribofuranose-1-acetate-2,3,5-tribenzoate. nih.govresearchgate.net This glycosylation can enhance the bioavailability and solubility of the parent compound.

A study describing the synthesis of new 4H-1,4-benzothiazines also reported the preparation of their corresponding sulfones and ribofuranosides. These synthesized compounds were subsequently evaluated for their antioxidant and antimicrobial activities. nih.goveurjchem.com

| Derivative Class | Synthetic Method | Biological Activity Screened |

| 4H-1,4-Benzothiazine Sulfones | Oxidation with H2O2 in acetic acid | Antioxidant, Antimicrobial |

| Ribofuranosides of 4H-1,4-Benzothiazines | Reaction with β-D-ribofuranose-1-acetate-2,3,5-tribenzoate | Antioxidant, Antimicrobial |

Benzylidene Derivatives

Benzylidene derivatives of 1,4-thiazine and its benzofused analogues are characterized by the presence of a benzylidene moiety (=CH-Ph) attached to the heterocyclic ring. These compounds have been synthesized and investigated for their biological properties. nih.gov

A series of 4-hydroxy-N′-(benzylidene)-2H-benzo[e] nih.govnih.govthiazine-3-carbohydrazide 1,1-dioxides have been synthesized and shown to possess both antibacterial and radical scavenging activities. nih.govresearchgate.net The synthesis of these compounds can be achieved by reacting 4-hydroxy-2H-1,2-benzothiazine-3-carbohydrazide 1,1-dioxide with various benzaldehydes. researchgate.net The lipophilicity of these compounds appears to play a role in their biological activity. nih.gov

The synthesis of these derivatives often involves straightforward condensation reactions, making them an accessible class of compounds for further investigation. Their demonstrated biological activities suggest that the benzylidene moiety is a valuable addition to the 1,4-thiazine scaffold for the development of new therapeutic agents.

Theoretical and Computational Studies of 2h 1,4 Thiazin 3 4h One and Its Analogs

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and properties of 1,4-thiazin-one derivatives. These studies provide valuable data on molecular geometries, frontier molecular orbitals (HOMO and LUMO), and intermolecular interaction energies.

For instance, DFT computations on 2H-benzo[b] researchgate.netresearchgate.netthiazin-3(4H)-one 1,1-dioxide have been used to determine its frontier molecular orbital energies. iucr.org The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are localized within the plane of the entire ring system. iucr.org The calculated energies for EHOMO and ELUMO were -9.6740 eV and 2.0522 eV, respectively, resulting in a substantial energy band gap (ΔE) of 11.7261 eV. iucr.org

| Compound | Parameter | Value | Reference |

|---|---|---|---|

| 2H-benzo[b] researchgate.netresearchgate.netthiazin-3(4H)-one 1,1-dioxide | EHOMO | -9.6740 eV | iucr.org |

| ELUMO | 2.0522 eV | iucr.org | |

| Energy Gap (ΔE) | 11.7261 eV | iucr.org | |

| (Z)-4-hexyl-2-(4-methylbenzylidene)-2H-benzo[b] researchgate.netresearchgate.netthiazin-3(4H)-one | C—H···O Hydrogen Bond Energies | 75.3 and 56.5 kJ mol⁻¹ | researchgate.net |

Conformational Analysis and Tautomerism

The six-membered thiazine (B8601807) ring in this compound derivatives is not planar and can adopt various conformations. X-ray crystallography studies have revealed distinct conformations for different analogs. For example, the thiazine ring in 2H-benzo[b] researchgate.netresearchgate.netthiazin-3(4H)-one 1,1-dioxide adopts a screw-boat conformation. researchgate.net In another case, 2-benzoyl-2H-1,4-benzothiazin-3(4H)-one, the heterocyclic ring's conformation was described by puckering parameters Q = 0.5308 (15) Å, θ = 63.11 (18)°, and φ = 23.5 (2)°. nih.gov A distorted sofa conformation has also been observed for the benzothiazine ring in other complex derivatives. nih.gov

Tautomerism is another important aspect of the chemistry of these heterocycles. Computational studies have been used to assess the relative stability of different tautomers. In the synthesis of certain benzo-1,4-thiazine derivatives, an enamine tautomer (11a) was proposed to form initially, which then converts to the more stable imine form (11b). nih.gov Quantum chemical calculations (ωB97xD/6-31G(d)//MN15/6-311+G(2d,p)) confirmed that the two isomers have very similar stability, with the 2H-benzo-1,4-thiazine (imine form) being more stable by a Gibbs free energy difference (ΔG) of only 2.6 kJ·mol⁻¹. nih.gov This small energy difference suggests that tautomeric equilibrium is plausible.

Reaction Mechanism Elucidation (e.g., Smiles Rearrangement)

Theoretical studies are pivotal in elucidating the mechanisms of complex organic reactions used to synthesize thiazinone-containing heterocycles. The Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, is a key strategy for this purpose. researchgate.netresearchgate.net

Intramolecular ipso-position substitution.

Subsequent ring closure.

| Parameter | Value |

|---|---|

| Energy Barrier (Rate-Determining Step) | 65.98 kJ·mol⁻¹ |

| Overall Reaction Enthalpy | -116.94 kJ·mol⁻¹ (Exothermic) |

Molecular Docking Simulations to Elucidate Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interactions between potential drug candidates, such as 1,4-thiazin-one derivatives, and their biological targets at the molecular level.

Several studies have used docking simulations to investigate the interactions of 2H-benzo[b] researchgate.netresearchgate.netthiazin-3(4H)-one derivatives with acetylcholinesterase (AChE), a key enzyme in the pathology of Alzheimer's disease. semanticscholar.orgnih.gov For example, docking simulations revealed that potent inhibitors, compounds 3i and 3j , interact with the active site of AChE similarly to the reference drug donepezil (B133215). semanticscholar.orgnih.gov Specific interactions for compound 3i included:

π–π interactions between the 2H-benzo[b] researchgate.netresearchgate.netthiazin-3(4H)-one ring and the indole (B1671886) ring of Trp286. semanticscholar.orgnih.gov

Two hydrogen bonds formed by the carbonyl and amino groups of the thiazinone ring with Ser293. semanticscholar.orgnih.gov

A hydrogen bond between the carbonyl group of the ligand and Phe295. semanticscholar.orgnih.gov

π–π interactions involving the phenyl ring of the ligand with Trp86 and the thiadiazole ring with Tyr337. semanticscholar.orgnih.gov

Similarly, compound 3j was shown to form a π–π interaction with Trp286 and hydrogen bonds with Ser293 and Phe295. nih.gov Other docking studies have explored derivatives of 3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl acetic acid as potential inhibitors of Dihydrofolate reductase. researchgate.net

| Compound | Interacting Residue | Interaction Type |

|---|---|---|

| Compound 3i | Trp286 | π–π interaction |

| Ser293 | Hydrogen bond (x2) | |

| Phe295 | Hydrogen bond | |

| Tyr337 | π–π interaction | |

| Trp86 | π–π interaction | |

| Compound 3j | Trp286 | π–π interaction |

| Ser293 | Hydrogen bond | |

| Phe295 | Hydrogen bond |

Hirshfeld Surface Analysis and Intermolecular Interaction Energy Studies

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in crystal structures. By mapping properties onto this surface, researchers can gain a detailed understanding of the forces governing crystal packing.

For 2H-benzo[b] researchgate.netresearchgate.netthiazin-3(4H)-one 1,1-dioxide, Hirshfeld analysis revealed that the most significant contributions to crystal packing come from H⋯O/O⋯H (49.4%), H⋯H (23.0%), and H⋯C/C⋯H (14.1%) interactions. iucr.orgresearchgate.net This highlights the primary role of hydrogen bonding in the crystal structure. A similar analysis of (Z)-4-hexyl-2-(4-methylbenzylidene)-2H-benzo[b] researchgate.netresearchgate.netthiazin-3(4H)-one showed that H⋯H (59.2%) and H⋯C/C⋯H (27.9%) interactions were the most important, indicating the dominance of van der Waals forces and hydrogen bonding in its crystal packing. researchgate.net In a more complex benzothiazine derivative, the contributions were found to be H⋯H (44.7%), O⋯H/H⋯O (21.8%), N⋯H/H⋯N (11.9%), C⋯H/H⋯C (9.5%), and Cl⋯H/H⋯Cl (7.2%). nih.gov These quantitative analyses provide a "fingerprint" of the intermolecular interactions for a given crystal structure.

| Interaction Type | 2H-benzo[b] researchgate.netresearchgate.netthiazin-3(4H)-one 1,1-dioxide iucr.orgresearchgate.net | (Z)-4-hexyl-2-(4-methylbenzylidene)-2H-benzo[b] researchgate.netresearchgate.netthiazin-3(4H)-one researchgate.net | 2-Amino-4-(4-chloro-1-ethyl-2,2-dioxo-1H-benzo[c] researchgate.netiucr.orgthiazin-3-yl)-...-4H-chromene-3-carbonitrile nih.gov |

|---|---|---|---|

| H···H | 23.0% | 59.2% | 44.7% |

| H···O/O···H | 49.4% | - | 21.8% |

| H···C/C···H | 14.1% | 27.9% | 9.5% |

| H···N/N···H | - | - | 11.9% |

| H···Cl/Cl···H | - | - | 7.2% |

Structure-Activity Relationship (SAR) Modeling and Predictive Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial for drug discovery, as they aim to correlate the chemical structure of compounds with their biological activity. These models can then be used to predict the activity of novel compounds and guide the design of more potent analogs.

A QSAR analysis performed on a series of tetracyclic 1,4-benzothiazines with antimicrobial activity employed the multiple linear regression (MLR) method to build statistically significant models. nih.gov The study found that WHIM (Weighted Holistic Invariant Molecular) parameters, which are 3D molecular descriptors, were dominant in describing the antimicrobial activity of these compounds. nih.gov

For analogs like 1,3-thiazine derivatives, both 2D- and 3D-QSAR models have been developed to predict their inhibitory activity against the influenza neuraminidase (NA) enzyme. nih.gov The 3D-QSAR approaches included Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). The resulting models, such as CoMFA_ES (Q² = 0.643) and CoMSIA_SED (Q² = 0.702), showed good and reliable predictive ability. nih.gov Such models generate contour maps that visualize the regions where steric, electrostatic, or other fields positively or negatively influence biological activity, providing a roadmap for structural modification. These predictive studies are essential for the rational design of new this compound analogs with enhanced biological profiles. elsevierpure.com

| Model | R² (Training Set) | Q² (Cross-validation) |

|---|---|---|

| CoMFA_ES | 0.9620 | 0.643 |

| CoMSIA_SED | 0.8770 | 0.702 |

Biological Activities and Molecular Mechanisms of 2h 1,4 Thiazin 3 4h One Derivatives

Antimicrobial Efficacy and Mechanisms

The 1,4-thiazine core is a key structural motif in various bioactive compounds, including cephalosporin (B10832234) antibiotics, which are known for their activity against a range of bacteria. nih.gov Research into synthetic 1,4-thiazine derivatives has revealed their potential as broad-spectrum antimicrobial agents. nih.gov

Numerous 1,4-thiazine analogues have shown antibacterial action against both Gram-positive and Gram-negative bacteria. nih.gov The antibacterial efficacy of these compounds is often influenced by the nature and position of substituents on the benzothiazine ring.

A series of novel 1,2,3-triazole derivatives incorporating a 1,4-benzothiazin-3-one ring were synthesized and evaluated for their in-vitro antibacterial properties. nih.gov Among the tested compounds, derivative 8a demonstrated excellent activity against Pseudomonas aeruginosa (PA ATCC) and Acinetobacter (Acin ESBL), with a Minimum Inhibitory Concentration (MIC) of 31.2 μg/ml for both strains. nih.gov Another study focused on 1-(6-nitro-2H-benzo[b] nih.govnih.govthiazine-3(4H)-ylidene)hydrazine-1,1-dioxide derivatives. semanticscholar.org Compound 5f from this series, which features a methyl group at the 2-position and nitro groups at the 2' and 4' positions of the phenyl ring, was identified as the most potent antimicrobial agent. semanticscholar.org Additionally, certain 2-hydrazone-thiazolin-4-one derivatives have shown good inhibitory activity against Escherichia coli. farmaciajournal.com

Some derivatives exhibit more specific activity. For instance, certain 1,2-benzothiazine derivatives have been found to be active exclusively against Gram-positive bacteria. nih.gov

Table 1: Antibacterial Activity of Selected 2H-1,4-Thiazin-3(4H)-one Derivatives

| Compound | Target Strain | Activity (MIC) |

|---|---|---|

| 8a | Pseudomonas aeruginosa (PA ATCC) | 31.2 µg/ml |

| 8a | Acinetobacter (Acin ESBL) | 31.2 µg/ml |

| 5f | Various bacterial strains | Most potent in its series |

The antifungal potential of this compound derivatives has also been a subject of investigation. A study involving Mannich bases of 1,4-thiazine derivatives screened compounds for activity against Candida albicans and Aspergillus niger. researchgate.net The docking results suggested considerable antifungal activity against Candida albicans. researchgate.net Specifically, compound E4 ([4({[4-(N-(5-methyl-3-isoxazolyl) amino sulfonyl) phenyl] amino} methyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2yl] acetic acid) demonstrated the highest antifungal activity, which was attributed to the presence of the sulfamethoxazole (B1682508) substituent. researchgate.net